MRT-83 hydrochloride

Hedgehog signaling Smoothened antagonism Cell-based potency

MRT-83 HCl is a high-purity (≥98%) acylguanidine Smo antagonist with low nanomolar potency (IC₅₀ ~4.6-15 nM). With 19x greater potency than cyclopamine, it ensures low DMSO use and economy at scale. Its distinct ciliary trafficking profile, scaffold divergence from GDC-0449, and lack of Wnt crosstalk make it an essential orthogonal probe for rigorous Hh pathway validation.

Molecular Formula C31H31ClN4O5
Molecular Weight 575.1 g/mol
Cat. No. B8223684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRT-83 hydrochloride
Molecular FormulaC31H31ClN4O5
Molecular Weight575.1 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N=C(N)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4.Cl
InChIInChI=1S/C31H30N4O5.ClH/c1-19-10-15-24(33-31(32)35-30(37)23-16-26(38-2)28(40-4)27(17-23)39-3)18-25(19)34-29(36)22-13-11-21(12-14-22)20-8-6-5-7-9-20;/h5-18H,1-4H3,(H,34,36)(H3,32,33,35,37);1H
InChIKeyZOQUUTBPNBYISX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MRT-83 hydrochloride: A Potent Acylguanidine Smoothened Antagonist with Defined Nanomolar Pharmacology


MRT-83 hydrochloride is a synthetic acylguanidine small molecule that functions as a potent, reversible antagonist of the Smoothened (Smo) receptor, a key signal transducer in the Hedgehog (Hh) signaling pathway. The compound was developed through structure-activity relationship (SAR) optimization of acylthiourea leads and adheres to a pharmacophoric model requiring three hydrogen bond acceptor groups and three hydrophobic regions for Smo antagonism [1]. MRT-83 hydrochloride (CAS 1359944-60-7; free base CAS 1263131-92-5) exhibits nanomolar potency across multiple cell-based assays and effectively antagonizes Hh signaling in vivo, positioning it as a high-affinity chemical probe for investigating Smo-dependent biology [2].

Why MRT-83 hydrochloride Cannot Be Substituted with Other Smo Antagonists Without Consequence


Smo antagonists exhibit divergent pharmacological profiles that preclude simple one-for-one substitution. MRT-83 demonstrates 20- to 60-fold greater potency than the reference antagonist cyclopamine across multiple functional assays and maintains equivalent binding affinity against both wild-type Smo and the drug-resistant D473H mutant, whereas clinically approved agents GDC-0449 (vismodegib) and LDE-225 (sonidegib) lose activity against this clinically relevant mutation by factors exceeding 180-fold and 65-fold, respectively [1]. Furthermore, MRT-83 blocks agonist-induced Smo trafficking to the primary cilium, whereas cyclopamine paradoxically induces Smo accumulation at this organelle, revealing mechanistically distinct modes of receptor interaction that directly impact experimental outcomes [2]. These quantitative and mechanistic differences make compound selection a critical experimental variable.

MRT-83 hydrochloride: Head-to-Head Comparative Potency and Selectivity Data


Superior Cellular Potency: MRT-83 Exhibits 20- to 60-Fold Greater Activity than Cyclopamine

In a direct head-to-head comparison across five distinct cell-based assays, MRT-83 demonstrates 20- to 60-fold greater potency than cyclopamine, the reference plant-derived Smo antagonist [1]. In Shh-light2 cells stimulated with 5 nM ShhN, MRT-83 inhibits Gli-dependent luciferase activity with an IC50 of 15 ± 2 nM, compared to cyclopamine's IC50 of approximately 300–900 nM under comparable conditions, representing a 20- to 60-fold potency advantage depending on the specific assay configuration .

Hedgehog signaling Smoothened antagonism Cell-based potency

Retained Affinity Against D473H Drug-Resistant Smo Mutant

MRT-83 maintains binding affinity for the D473H Smo mutant that is nearly identical to its wild-type affinity (Ki = 4.6 ± 0.7 nM for wild-type vs. 5.5 ± 0.2 nM for D473H), representing a less than 1.2-fold shift in potency [1]. In stark contrast, clinically approved Smo antagonists exhibit profound loss of affinity: GDC-0449 (vismodegib) shifts from Ki = 5.8 ± 1.3 nM (WT) to >1,000 nM (D473H), representing >172-fold loss; LDE-225 (sonidegib) shifts from Ki = 1.6 ± 0.4 nM (WT) to 108 ± 18 nM (D473H), a >67-fold loss; LY2940680 (taladegib) shifts from Ki = 0.5 ± 0.2 nM (WT) to 55 ± 0.8 nM (D473H), a >110-fold loss [1].

Drug resistance Smoothened mutation D473H mutant Binding affinity

Wnt Pathway Selectivity: No Detectable Cross-Reactivity at Functional Concentrations

Despite the sequence homology between Smo and the Frizzled family of receptors that mediate Wnt signaling, MRT-83 displays no significant effect on Wnt pathway activity [1]. In HEK293 cells transiently transfected with a Tcf/Lef-dependent Firefly luciferase reporter together with a Renilla luciferase control, MRT-83 at concentrations fully antagonizing Hh signaling produces no measurable alteration in Wnt-dependent transcription, confirming pathway selectivity [2].

Pathway selectivity Wnt signaling Off-target profiling

In Vivo Target Engagement: MRT-83 Completely Abolishes Shh-Induced Patched Transcription in Murine Brain

Stereotaxic injection of MRT-83 (200 ng) into the lateral ventricle of adult mice completely abolishes Sonic Hedgehog (ShhN)-induced upregulation of Patched (Ptc) transcription in the adjacent subventricular zone (SVZ) [1]. Quantitative analysis shows that animals receiving MRT-83 plus ShhN exhibit 8.7 ± 2.4 Ptc-positive cells per section, which is not significantly different from vehicle-treated controls and represents complete inhibition of the ShhN-mediated transcriptional response [1]. Critically, the structurally related but Smo-inactive compound MRT-36 fails to antagonize this ShhN-induced Ptc upregulation, establishing that the observed in vivo effect is Smo-dependent and not attributable to nonspecific compound effects [1].

In vivo pharmacology Target engagement CNS Patched transcription

MRT-83 hydrochloride: Validated Research Applications Based on Comparative Evidence


Investigating Smo Antagonist Resistance Mechanisms in D473H Mutant Models

Based on the evidence that MRT-83 retains full binding affinity (Ki shift <1.2-fold) for the D473H drug-resistant Smo mutant while GDC-0449 and LDE-225 lose >65-fold potency against this mutation [1], MRT-83 is the preferred Smo antagonist for studies designed to differentiate between wild-type and D473H mutant Smo signaling. Researchers investigating mechanisms of acquired resistance to clinically approved Smo inhibitors or screening for compounds that overcome D473H-mediated resistance should select MRT-83 as a positive control that remains fully active in this genetic context [1].

CNS Hedgehog Pathway Studies Requiring Validated In Vivo Brain Target Engagement

The demonstration that stereotaxic injection of MRT-83 into the lateral ventricle of adult mice completely abolishes ShhN-induced Ptc transcription in the subventricular zone (8.7 ± 2.4 Ptc-positive cells/section vs. ShhN-induced upregulation) establishes MRT-83 as one of the few Smo antagonists with published quantitative in vivo target engagement data in the mammalian brain [1]. This validated CNS activity profile, coupled with the specificity control provided by the inactive analog MRT-36, makes MRT-83 the appropriate choice for studies examining Hh pathway function in adult neurogenic niches, brain tumor models, or other CNS applications where direct evidence of brain target engagement is required [1].

Hedgehog Pathway Inhibition in Primary Neuronal Cultures and Cerebellar Granule Cell Precursor Assays

MRT-83 demonstrates exceptional potency in primary rat cerebellar granule cell precursors (GCPs), with IC50 values of approximately 3 nM for ShhN-induced proliferation and approximately 6 nM for SAG-induced proliferation [1]. This high potency in primary neuronal cultures, combined with the established Wnt pathway selectivity showing no detectable cross-reactivity in Tcf/Lef reporter assays at Hh-antagonizing concentrations [2], positions MRT-83 as the optimal Smo antagonist for developmental neurobiology studies, cerebellar development research, and medulloblastoma cell line characterization where clean pathway-specific inhibition is essential for data interpretation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for MRT-83 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.